
1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione involves multi-step organic reactions. A key step often includes the formation of the piperazine-2,5-dione core, which can be achieved via Dieckmann cyclization, utilizing substrates that contain the necessary functional groups to form the desired piperazinedione structure upon cyclization (Aboussafy & Clive, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction and density functional theory (DFT) to optimize the molecular structure. The presence of multiple functional groups and heterocyclic rings contributes to the complexity of their molecular geometry and electronic distribution, impacting their reactivity and interactions (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds of this nature undergo various chemical reactions, including halocyclization, which involves the formation of a cyclic structure through the addition of a halogen. Such reactions are pivotal for modifying the chemical structure to impart new properties or enhance biological activity. The choice of halogen and reaction conditions can significantly influence the outcome of the cyclization process (Zborovskii et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. Understanding the physical properties is essential for the formulation and handling of these compounds in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding capacity, are defined by the functional groups present in the molecule. For instance, the piperazine ring is known for its ability to engage in hydrogen bonding, which can affect the compound's solubility and interaction with biological molecules. Studies focusing on the modification of piperazine derivatives illustrate the impact of substituents on the molecule's overall chemical behavior (Wang et al., 2009).
科学的研究の応用
HIV-1 Attachment Inhibition
Compounds related to the chemical structure have been studied for their role in inhibiting HIV-1 attachment. Notably, derivatives of indole-based compounds, particularly those with modifications on the piperazine ring, have shown potential in interfering with the viral gp120 interaction with the host cell receptor CD4. These modifications are crucial for the antiviral potency of these compounds (Wang et al., 2009).
Anticancer Activity
Various derivatives of the indole and piperazine structures have been synthesized and evaluated for anticancer activity. For instance, certain piperazine-2,6-dione derivatives showed promising anticancer activity against various cancer cell lines. These findings highlight the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).
Antimicrobial Agents
Novel derivatives of piperazine and tetrazol, similar to the compound , have been synthesized and shown to exhibit significant antimicrobial activities. This suggests their potential as valuable resources in the development of new antimicrobial agents (Zaidi et al., 2021).
Anti-Tubercular Activity
Some derivatives containing elements of the compound's structure have been studied for their anti-tubercular properties. These compounds have demonstrated varying levels of effectiveness against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis (Naidu et al., 2016).
Anti-Inflammatory Activity
Research into certain derivatives has also explored their anti-inflammatory properties. For instance, specific compounds with a piperazine structure showed promising results in vitro and in vivo anti-inflammatory activity tests, suggesting potential therapeutic applications in treating inflammation-related conditions (Ahmed et al., 2017).
特性
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-7-9-18(10-8-16)31-21(26-27-28-31)15-29-11-13-30(14-12-29)24(33)23(32)22-17(2)25-20-6-4-3-5-19(20)22/h3-10,25H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLREBCXDCQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

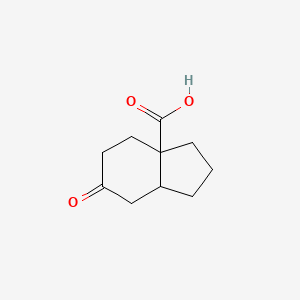
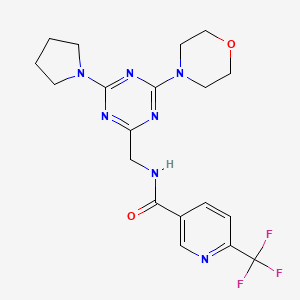
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)
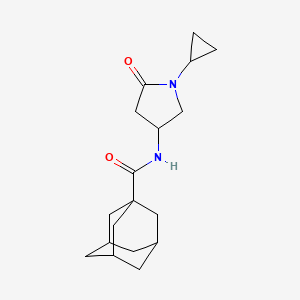
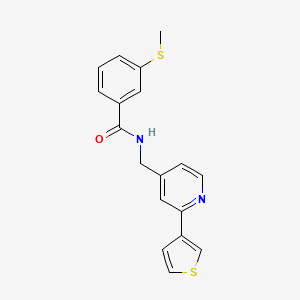
![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)
![(1R,5R)-6,6-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2491013.png)
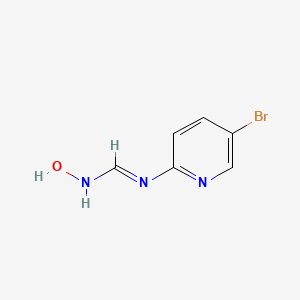
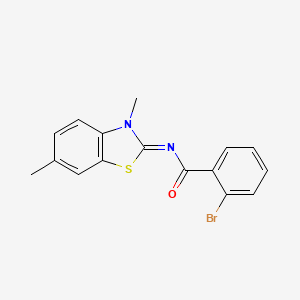
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)


![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)